molecular formula C6H8N4 B15257763 2-(3-amino-1H-pyrazol-1-yl)propanenitrile

2-(3-amino-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B15257763
M. Wt: 136.15 g/mol
InChI Key: PRSCAEZXMKOXJG-UHFFFAOYSA-N
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Description

2-(3-amino-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C6H8N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-amino-1H-pyrazole with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, followed by nucleophilic substitution with a halogenated nitrile .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-amino-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-amino-1H-pyrazol-1-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and nitrile groups provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)propanenitrile

InChI

InChI=1S/C6H8N4/c1-5(4-7)10-3-2-6(8)9-10/h2-3,5H,1H3,(H2,8,9)

InChI Key

PRSCAEZXMKOXJG-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N1C=CC(=N1)N

Origin of Product

United States

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